

Application Notes and Protocols for 2-Mercapto-N-methylbenzamide in Biochemical Research

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Compound of Interest		
Compound Name:	2-Mercapto-N-methylbenzamide	
Cat. No.:	B155884	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide (CAS: 20054-45-9) is a crucial chemical intermediate primarily recognized for its role in the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor.[1] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in oncology by inhibiting tumor angiogenesis.[2][3] While the predominant application of **2-Mercapto-N-methylbenzamide** is in pharmaceutical manufacturing, its chemical structure, featuring a reactive thiol group, suggests potential for direct biological activity.[4]

These application notes provide a comprehensive overview of the established role of **2-Mercapto-N-methylbenzamide** as a precursor to Axitinib, detail the mechanism of action of Axitinib, and explore the unconfirmed but potential inhibitory action against enzymes such as hydroxymethyltransferase. Generic protocols for evaluating enzyme inhibition are provided to guide researchers in investigating the biological activities of this compound.

Data Presentation: Quantitative Analysis of Axitinib

As **2-Mercapto-N-methylbenzamide** is a direct precursor to Axitinib, the most relevant quantitative data pertains to the potent enzyme inhibition characteristics of the final active pharmaceutical ingredient.

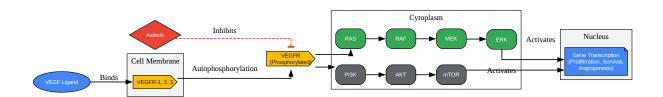


Compound	Target Enzyme	IC50 (nM)	Biological Effect
Axitinib	VEGFR-1	0.1	Inhibition of angiogenesis
Axitinib	VEGFR-2	0.2	Inhibition of angiogenesis
Axitinib	VEGFR-3	0.1 - 0.3	Inhibition of angiogenesis
Axitinib	PDGFRβ	>1.6	Weaker inhibition
Axitinib	c-KIT	>1.6	Weaker inhibition

Table 1: In vitro inhibitory activity of Axitinib against various receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against VEGFRs.[3]

Signaling Pathways and Mechanisms of Action Role in Axitinib Synthesis and VEGFR Pathway Inhibition

2-Mercapto-N-methylbenzamide is a key building block in the multi-step synthesis of Axitinib. [1] Axitinib exerts its therapeutic effect by targeting the ATP-binding site of VEGFRs, thereby inhibiting the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis.[2][5][6]





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Figure 1: Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.

Potential for Covalent Enzyme Inhibition

The thiol (-SH) group in **2-Mercapto-N-methylbenzamide** is a nucleophile and has the potential to form covalent bonds with electrophilic residues (such as cysteine) in the active or allosteric sites of enzymes.[4] This mechanism, known as covalent inhibition, can lead to irreversible or slowly reversible inactivation of the target enzyme.[7]

Unconfirmed Target: Serine Hydroxymethyltransferase (SHMT)

Some non-peer-reviewed sources suggest that **2-Mercapto-N-methylbenzamide** may inhibit hydroxymethyltransferase. The most relevant enzyme in this class is Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[8] This pathway is crucial for the synthesis of nucleotides and amino acids, and its inhibition is a strategy in cancer therapy.[9] To date, there is no published quantitative data (e.g., IC50 values) to substantiate the inhibition of SHMT by **2-Mercapto-N-methylbenzamide**.

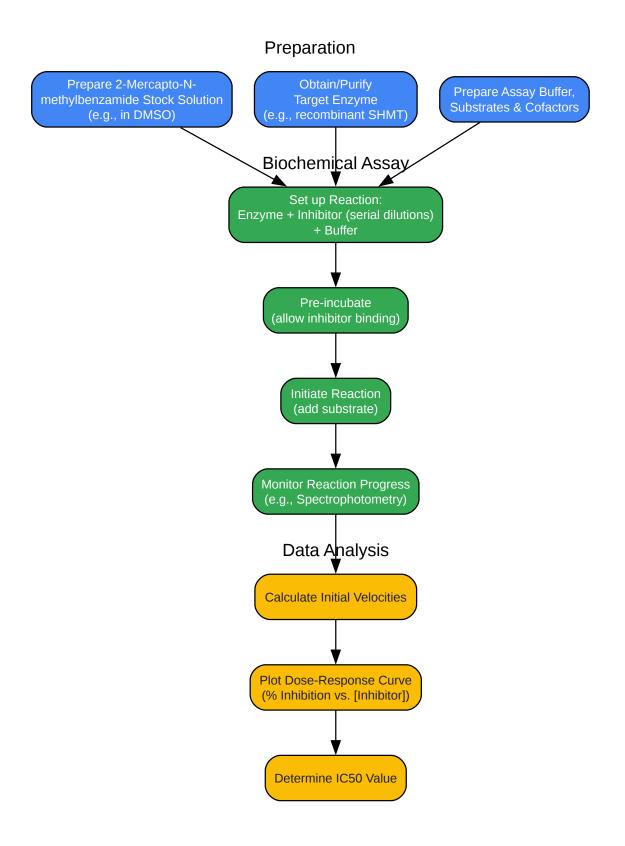
Experimental Protocols

The following protocols are generalized templates that can be adapted by researchers to investigate the enzyme inhibitory potential of **2-Mercapto-N-methylbenzamide**.

General Experimental Workflow for Screening

A systematic approach is necessary to identify and characterize the potential enzyme inhibitory activity of a compound.





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Figure 2: General workflow for enzyme inhibition screening and IC50 determination.



Protocol for SHMT Inhibition Assay (Adaptable Template)

This protocol describes a coupled-enzyme spectrophotometric assay to measure SHMT activity and its inhibition. It is a template and requires optimization for specific conditions.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **2-Mercapto-N-methylbenzamide** against human Serine Hydroxymethyltransferase (SHMT).

Principle: The SHMT-catalyzed reaction produces 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This product is then used by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes it to 5,10-methenyltetrahydrofolate, concurrently reducing NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

Materials:

- Recombinant human SHMT1 or SHMT2
- Recombinant human MTHFD
- 2-Mercapto-N-methylbenzamide
- L-serine
- Tetrahydrofolate (THF)
- NADP+
- Pyridoxal 5'-phosphate (PLP, a cofactor for SHMT)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM 2-mercaptoethanol)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:



Reagent Preparation:

- Prepare a concentrated stock solution of 2-Mercapto-N-methylbenzamide (e.g., 10 mM) in 100% DMSO.
- Create a series of dilutions of the inhibitor in assay buffer. Include a DMSO-only control.
- Prepare a reaction master mix containing assay buffer, L-serine (e.g., 2 mM), THF (e.g., 0.4 mM), NADP+ (e.g., 0.25 mM), PLP (e.g., 50 μM), and MTHFD (e.g., 5 μM).

Assay Setup:

- In a 96-well plate, add a small volume (e.g., 5-10 μL) of each inhibitor dilution or DMSO control to respective wells.
- Add the reaction master mix to all wells.
- Add SHMT enzyme to all wells to initiate the reaction. The final concentration of SHMT should be optimized to give a linear reaction rate for at least 10-15 minutes.

Data Acquisition:

- Immediately place the plate in a spectrophotometer pre-set to 340 nm and the appropriate temperature (e.g., 25°C or 37°C).
- Measure the absorbance every 30 seconds for 15-20 minutes.

Data Analysis:

- For each concentration of the inhibitor, calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic trace.
- Calculate the percentage of inhibition for each concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value.



Conclusion

2-Mercapto-N-methylbenzamide is a fundamentally important intermediate in the synthesis of the VEGFR inhibitor Axitinib. While its direct biological activity is not well-documented in peer-reviewed literature, its thiol-containing structure presents a rationale for investigating its potential as an enzyme inhibitor, particularly through covalent mechanisms. The provided protocols offer a foundational approach for researchers to explore these potential activities in a structured and rigorous manner, for instance, to validate the unsubstantiated claims of hydroxymethyltransferase inhibition. Such studies would be essential to expand the biochemical understanding of this compound beyond its established role as a synthetic precursor.

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